molecular formula C19H19NO4 B11448627 9-(2-furylmethyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(2-furylmethyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11448627
M. Wt: 325.4 g/mol
InChI Key: MSUHVCATVJDEDB-UHFFFAOYSA-N
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Description

9-(2-furylmethyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a heterocyclic compound that belongs to the class of chromeno[8,7-e][1,3]oxazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromene ring fused with an oxazine ring, along with a furylmethyl and a propyl substituent.

Chemical Reactions Analysis

Types of Reactions

9-(2-furylmethyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-(2-furylmethyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications. Its combination of furylmethyl and propyl groups differentiates it from other similar compounds, providing unique interactions with molecular targets and pathways.

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

9-(furan-2-ylmethyl)-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C19H19NO4/c1-2-4-13-9-18(21)24-19-15(13)6-7-17-16(19)11-20(12-23-17)10-14-5-3-8-22-14/h3,5-9H,2,4,10-12H2,1H3

InChI Key

MSUHVCATVJDEDB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=CO4

Origin of Product

United States

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